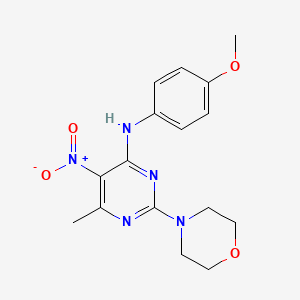

N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

Description

N-(4-Methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is a pyrimidine derivative characterized by a 4-methoxyphenyl group at position 4, a methyl substituent at position 6, a morpholine ring at position 2, and a nitro group at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . Structural studies of analogous compounds emphasize the role of substituent positioning in modulating molecular conformation and intermolecular interactions .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4/c1-11-14(21(22)23)15(18-12-3-5-13(24-2)6-4-12)19-16(17-11)20-7-9-25-10-8-20/h3-6H,7-10H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIRITXTBJKBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrimidine Core:

Substitution Reactions: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where 4-methoxyaniline reacts with the pyrimidine core.

Morpholine Ring Introduction: The morpholine ring can be attached through a nucleophilic substitution reaction, where morpholine reacts with the intermediate compound.

Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction reactions to form corresponding amines.

Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation catalysts.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include tin(II) chloride, hydrogen gas with palladium on carbon, or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Reduction of Nitro Group: Formation of the corresponding amine.

Substitution Reactions: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: As a scaffold for designing new drugs with potential anticancer, antiviral, or antimicrobial activities.

Materials Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group and morpholine ring can influence its binding affinity and specificity, affecting the overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing in substituents, which provides insights into structure-activity relationships (SAR) and physicochemical properties.

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine

- Key Differences: Replaces the morpholine and nitro groups with a phenyl ring (position 2) and an aminomethyl-linked 4-methoxyphenyl group (position 5).

- The fluorophenyl group introduces electronegativity, which may enhance binding to hydrophobic pockets in biological targets.

- Crystallographic Data : Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for the phenyl group) suggest moderate planarity, while intramolecular N–H⋯N hydrogen bonding stabilizes the conformation .

N-(3,4-Dichlorophenyl)-6-[4-(4-Methoxyphenyl)Piperazin-1-Yl]-5-Nitropyrimidin-4-Amine

- Key Differences : Substitutes the morpholine with a piperazine ring linked to a 4-methoxyphenyl group and introduces a dichlorophenyl group at position 3.

- The dichlorophenyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

- Biological Relevance : Chlorinated aryl groups are associated with enhanced antimicrobial activity in related compounds .

N-(4-Methoxyphenyl)-6-Methyl-2-Phenyl-5-{[4-(Trifluoromethyl)Anilino]Methyl}Pyrimidin-4-Amine

- Key Differences: Replaces the morpholine and nitro groups with a phenyl ring (position 2) and a trifluoromethylanilino-methyl group (position 5).

- Structural Impact : The trifluoromethyl group is a strong electron-withdrawing substituent, comparable to the nitro group. Its steric bulk may hinder rotational freedom, as evidenced by dihedral angles of 70.7°–79.7° between the trifluoromethylphenyl group and pyrimidine ring .

- Crystal Packing : Weak C–H⋯O and C–H⋯π interactions stabilize the lattice, a feature shared with the target compound .

N-(2-Fluorophenyl)-5-[(4-Ethoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine

- Key Differences : Substitutes the 4-methoxyphenyl group with a 4-ethoxyphenyl moiety.

- Crystallographic data show intermolecular N–H⋯N and C–H⋯O hydrogen bonds, forming cyclic R₂²(14) motifs, which are absent in the target compound .

Research Findings and Implications

- Electron-Withdrawing Groups : Nitro and trifluoromethyl groups enhance electrophilicity, critical for covalent binding or charge-transfer interactions in kinase inhibitors .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., in ) stabilize active conformations, while intermolecular interactions (C–H⋯O/π) influence crystal packing and solubility .

- Substituent Flexibility : Morpholine and piperazine rings improve solubility but differ in rigidity, affecting target binding kinetics .

Biological Activity

N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological assays that elucidate its efficacy against different pathogens.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The compound was synthesized through a multi-step process involving the reaction of 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with morpholine and subsequent nitro group introduction. The yield was reported to be approximately 78.7% with a melting point range of 469–471 K .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against a range of bacterial strains. Studies have shown that it exhibits significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound has potential as an antibacterial agent, particularly against resistant strains .

Antifungal Activity

In addition to its antibacterial properties, the compound has also been tested for antifungal activity. It demonstrated moderate antifungal effects against Candida species, with an IC50 value of approximately 50 µg/mL . This suggests that further exploration into its antifungal mechanisms could yield beneficial insights for therapeutic applications.

The biological activity of this compound is believed to involve interference with nucleic acid synthesis or protein synthesis pathways in microorganisms. The presence of the nitro group is particularly significant as it may contribute to the compound's ability to generate reactive nitrogen species, leading to cellular damage in target pathogens .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in vivo using a mouse model infected with Staphylococcus aureus. The treatment group received daily doses of the compound, resulting in a significant reduction in bacterial load compared to the control group. Histopathological analysis revealed reduced inflammation and tissue damage in treated mice .

Case Study 2: Synergistic Effects

Another investigation focused on the synergistic effects when combined with existing antibiotics. The compound showed enhanced antibacterial activity when used in conjunction with beta-lactam antibiotics, suggesting potential for combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.